4-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
4-(Thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, which is known to interact with various biological targets
Mode of Action
It’s known that thiophene derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling of Thiophene and Pyrazole Rings: The final step involves the coupling of the thiophene and pyrazole rings, which can be achieved through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-yl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Reduced derivatives of the thiophene or pyrazole rings.
Substitution: Substituted derivatives with various functional groups attached to the thiophene or pyrazole rings.
Scientific Research Applications
4-(Thiophen-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Comparison with Similar Compounds
4-(Thiophen-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which also contain the thiophene ring but differ in their functional groups and reactivity.
Pyrazole Derivatives: Compounds like 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, which contain the pyrazole ring but differ in their substituents and biological activities.
The uniqueness of this compound lies in its combined thiophene and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-thiophen-3-yl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-6(3-9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFJQYDRLAREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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